1,N6-Ethenoadenosine 5'-monophosphate disodium salt
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Overview
Description
1,N6-Ethenoadenosine 5'-monophosphate disodium salt is a useful research compound. Its molecular formula is C12H13N5NaO7P and its molecular weight is 393.22. The purity is usually 95%.
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Scientific Research Applications
Nucleotide Synthesis and Derivatives
1,N^6-Ethenoadenosine 5'-monophosphate disodium salt, as part of the broader nucleotide family, is pivotal in synthetic approaches for preparing phosphorylated nucleosides and their derivatives. These compounds, including cyclic nucleotides and dinucleotides, play essential roles in various biochemical processes. Synthesis methodologies range from enzymatic processes, which are typically restricted to natural substrates, to chemical synthesis using either protected or unprotected nucleosides. The development of both solution-phase and solid-support syntheses has been instrumental, although the quest for a universal methodology compatible with a wide array of nucleoside analogues remains ongoing. This highlights the compound's central role in nucleotide synthesis and the ongoing need for innovative synthesis techniques (Roy et al., 2016).
Enzyme Inhibition for Therapeutic Applications
Inosine-5'-monophosphate dehydrogenase (IMPDH) inhibitors have gained attention for their therapeutic potential beyond their traditional use in preventing organ transplant rejection. The inhibition of IMPDH, a key enzyme in the de novo biosynthesis of guanine nucleotides, has been explored for indications including cancer and infectious diseases. This research avenue underscores the significance of enzyme inhibitors, like 1,N^6-Ethenoadenosine 5'-monophosphate disodium salt analogs, in developing new therapeutic strategies. Notably, the pursuit of IMPDH inhibitors highlights a focused interest in identifying compounds with selective activity against microbial over host enzymes, addressing drug resistance and the emergence of new microbial strains (Cuny et al., 2017).
Advanced Analytical Techniques
The quantitative analysis of therapeutic intracellular nucleotide analogs, including 1,N^6-Ethenoadenosine 5'-monophosphate disodium salt, via mass spectrometry (MS) highlights the compound's relevance in pharmacological studies. Despite challenges posed by the ionic nature of nucleotides, developments in MS-compatible chromatographic approaches have facilitated the direct analysis of intracellular nucleotides. This progress not only enhances our understanding of the pharmacokinetics and pharmacodynamics of nucleotide analogs but also opens new avenues for monitoring their therapeutic efficacy and safety (Jansen et al., 2011).
Mechanism of Action
Target of Action
It is a highly fluorescent analog of adenosine 5’-monophosphate (amp) , suggesting that it may interact with the same or similar targets as AMP.
Biochemical Pathways
CID 16219333 is used in assays of 5’-nucleotidase activity . 5’-nucleotidase is an enzyme that catalyzes the dephosphorylation of nucleotide monophosphates, playing a crucial role in purine metabolism. By interacting with this enzyme, CID 16219333 could potentially affect purine metabolism and related biochemical pathways.
Pharmacokinetics
As a small molecule, it is likely to be soluble in water , which could influence its absorption and distribution in the body.
Action Environment
It is known that the compound is stable for at least 4 years when stored at -20°c .
Biochemical Analysis
Biochemical Properties
1,N6-Ethenoadenosine 5’-monophosphate disodium salt is often used in the study of nucleic acid structure and function . It serves as an analog of adenosine 5’-monophosphate (AMP), allowing researchers to investigate the interactions and dynamics of nucleotides within RNA and DNA strands without disrupting the phosphate backbone of the nucleic acid .
Cellular Effects
As an analog of AMP, it may influence cell function by interacting with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be used in enzymology to examine the specificity and mechanism of enzymes that act on nucleotides, including kinases and phosphatases .
Temporal Effects in Laboratory Settings
Properties
InChI |
InChI=1S/C12H14N5O7P.Na/c18-8-6(3-23-25(20,21)22)24-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;/h1-2,4-6,8-9,12,18-19H,3H2,(H2,20,21,22); |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEUQZMBXGOWJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)(O)O)O)O.[Na] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N5NaO7P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.